molecular formula C9H9BrFN B11876694 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11876694
M. Wt: 230.08 g/mol
InChI Key: WZLUVSSRKBASQR-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indan derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to the indan ring system, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multiple steps starting from commercially available precursors. One common method involves the bromination and fluorination of an indanone derivative, followed by reduction and amination reactions. The reaction conditions often include the use of bromine and fluorine sources, reducing agents, and amine precursors under controlled temperatures and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indan derivatives, amine derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
  • 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
  • 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Uniqueness

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern on the indan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9BrFN/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,9H,1-2,12H2

InChI Key

WZLUVSSRKBASQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2Br)F

Origin of Product

United States

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